

Application Notes and Protocols for Robinson Annulation Reactions Involving Hexenone Analogs

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Compound of Interest

Compound Name: *4,5-Dimethyl-4-hexen-3-one*

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These application notes provide a comprehensive overview and detailed protocols for conducting Robinson annulation reactions with a focus on the use of hexenone analogs. The Robinson annulation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis for the formation of six-membered rings.^[1] This reaction is instrumental in the synthesis of complex molecules, including steroids, alkaloids, and terpenoids.^{[1][2]} The classic Robinson annulation involves a Michael addition of a ketone enolate to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring.^{[1][3]} This document details variations of this reaction, particularly those employing substituted hexenone analogs as Michael acceptors, and provides protocols for their implementation in a laboratory setting.

Overview of the Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition and an aldol condensation.^{[4][5]} The overall transformation results in the formation of a new six-membered ring fused to the initial ketone. The reaction can be catalyzed by either acid or base.^{[3][6]} In recent years, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Robinson annulation reactions.^[7]

The general mechanism proceeds as follows:

- Enolate Formation: A base abstracts an α -proton from a ketone to form a nucleophilic enolate.[6]
- Michael Addition: The enolate attacks the β -carbon of an α,β -unsaturated ketone (the hexenone analog in this context) in a conjugate addition.[8]
- Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where a new enolate is formed and attacks one of the carbonyl groups to form a six-membered ring.[8]
- Dehydration: The β -hydroxy ketone intermediate readily dehydrates to yield the final α,β -unsaturated cyclic ketone.[3]

Data Presentation: Robinson Annulation with Hexenone Analogs

The following table summarizes quantitative data from various Robinson annulation reactions involving hexenone analogs and other substituted enones, highlighting the versatility and efficiency of this reaction.

Michael Donor (Hexeno ne Analog/ Substitu ted Enone)	Michael Acceptor (r	Catalyst /Base	Solvent	Time (h)	Yield (%)	Enantio meric Excess (ee %) / Diastere omeric Ratio (dr)	Referen ce
2-Methyl- 1,3- cyclohex anedione	Methyl vinyl ketone	(S)- Proline	DMSO	120	70-80	93	[9]
2-Methyl- 1,3- cyclohex anedione	Ethyl vinyl ketone	(S)- Phenylal anine / d- camphor sulfonic acid	Neat	48	60	90	[10]
Ethyl 2- oxocyclo pentanec arboxylat e	3- Penten- 2-one	L-Proline (20 mol%)	CH3CN	24	92	99 ee, >20:1 dr	[7]
2-Methyl- 1,3- cyclohex anedione	(E)-3-(2- Nitrophe nyl)acryla ldehyde	L-Proline / Triethyla mine	CH2Cl2	96	85	>99.5	[11]
α-Fluoro- β- ketoester	Chalcone	Cinchona alkaloid amine (20 mol%)	Toluene	24	79	99 ee, 5:1 dr	[12]

2- Allylcyclo hexane- 1,3-dione	Methyl vinyl ketone	N-Tosyl- (Sa)- binam-L- prolinami de (2 mol%) / Benzoic acid (0.5 mol%)	Neat	-	93	94	[10]
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Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Robinson Annulation for the Synthesis of the Wieland-Miescher Ketone Analog

This protocol is adapted from a solvent-free enantioselective synthesis of the Wieland-Miescher ketone and its analogs.[\[10\]](#)

Materials:

- 2-Methylcyclohexane-1,3-dione
- Methyl vinyl ketone (MVK)
- (S)-Proline
- Nitrogen atmosphere apparatus
- Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating mantle

Procedure:

- To a clean, dry reaction vessel, add 2-methylcyclohexane-1,3-dione (1.0 eq) and (S)-proline (0.1 eq).
- Place the reaction vessel under a nitrogen atmosphere.

- With vigorous stirring, add freshly distilled methyl vinyl ketone (1.2 eq) to the mixture.
- Heat the reaction mixture to 50-55 °C and stir for the time specified in the data table (e.g., 120 hours), monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Wieland-Miescher ketone analog.
- Characterize the product by ^1H NMR, ^{13}C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Base-Catalyzed Robinson Annulation

This protocol provides a general method for a standard base-catalyzed Robinson annulation.[\[6\]](#)

Materials:

- Aldehyde/Ketone (Michael donor, 1.0 eq)
- α,β -Unsaturated ketone (e.g., hexenone analog, 5.0 eq)
- Triethylamine (4.0 eq)
- Sodium methoxide (3.0 eq, with a subsequent addition of 1.0 eq)
- Dichloromethane (DCM)
- Methanol (MeOH)

- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- Dissolve the aldehyde/ketone (1.0 eq) in DCM in a round-bottom flask.
- Add triethylamine (4.0 eq) and the freshly distilled α,β -unsaturated ketone (5.0 eq) at room temperature (23 °C).
- Stir the mixture for 96 hours, protecting it from light.
- Concentrate the reaction mixture to obtain the crude Michael adduct.
- Dissolve the crude Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.
- After 24 hours, add another portion of sodium methoxide (1.0 eq).
- After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
- Separate the layers and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography on silica gel to obtain the final annulated product.
- Characterize the purified product using appropriate spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

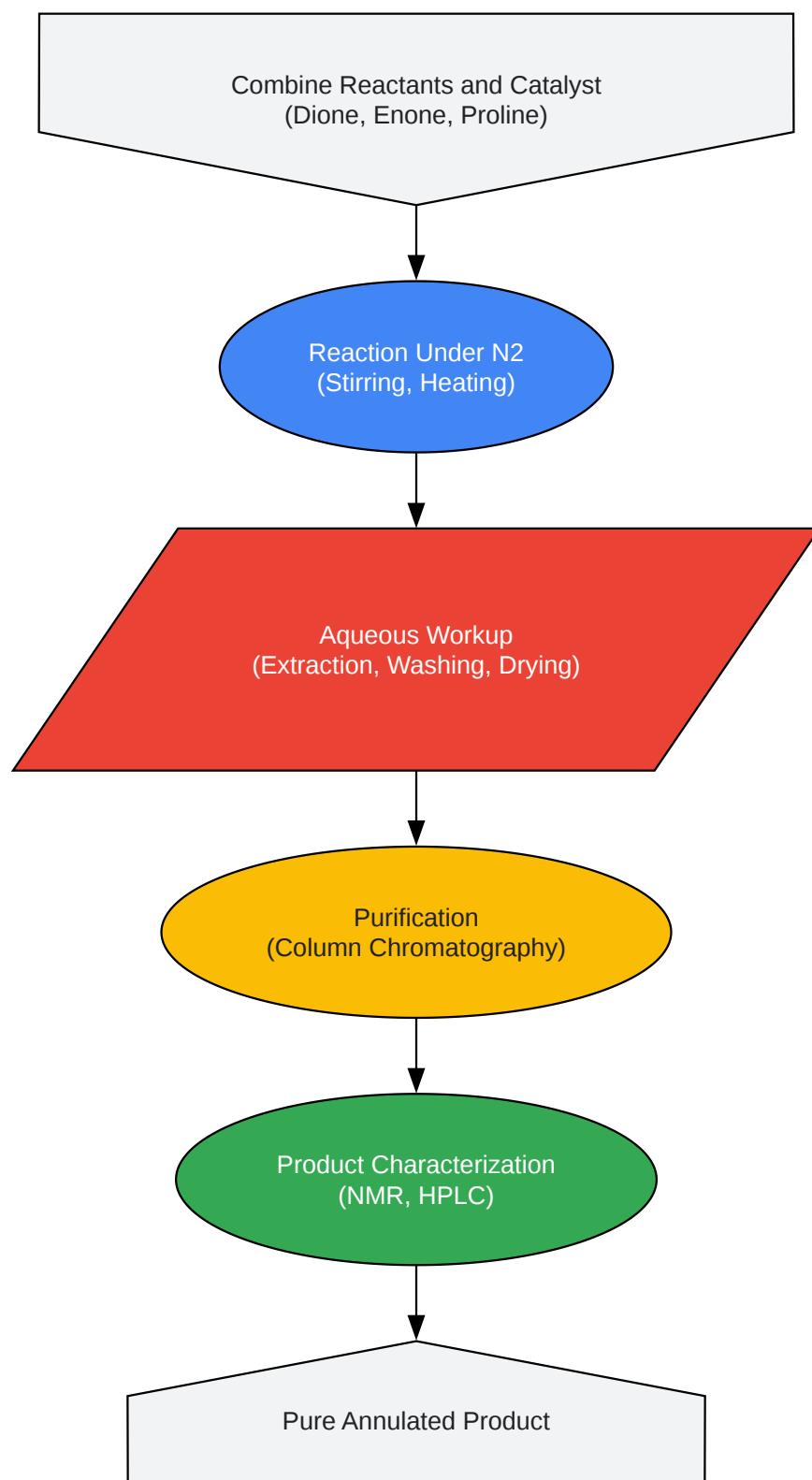
Diagram 1: General Mechanism of the Robinson Annulation



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Caption: General mechanism of the Robinson annulation reaction.

Diagram 2: Experimental Workflow for Organocatalytic Robinson Annulation



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Caption: A typical experimental workflow for the Robinson annulation.

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